molecular formula C23H31N3O5 B2512193 N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 898439-49-1

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B2512193
CAS No.: 898439-49-1
M. Wt: 429.517
InChI Key: ZLOUNTQGOHLAMD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that features a piperazine ring, a pyran ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 2-methoxyphenylamine with piperazine under controlled conditions.

    Synthesis of the Pyran Ring: The pyran ring is synthesized separately through a series of reactions involving the formation of a 4-oxo-4H-pyran intermediate.

    Coupling Reaction: The piperazine derivative is then coupled with the pyran intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or pyran rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Pharmacological Research: It is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for binding to certain receptors, while the pyran ring may facilitate interactions with enzymes. The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-oxo-4H-pyran-3-yl)oxy]acetamide: Lacks the piperazine ring, making it less versatile in biological interactions.

    N-tert-butyl-2-[(6-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.

Uniqueness

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is unique due to the presence of both the piperazine and pyran rings, along with the methoxyphenyl group. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-23(2,3)24-22(28)16-31-21-15-30-17(13-19(21)27)14-25-9-11-26(12-10-25)18-7-5-6-8-20(18)29-4/h5-8,13,15H,9-12,14,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOUNTQGOHLAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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